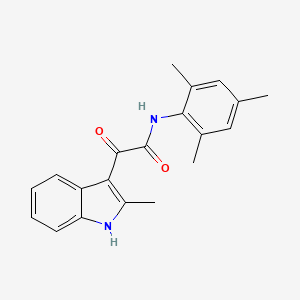
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide, also known as MIPTA, is a novel compound that has gained attention for its potential use in scientific research. MIPTA is a chemical compound that belongs to the class of indole-based compounds. It has a molecular weight of 416.5 g/mol and a chemical formula of C25H27N3O2.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
A study by Debnath and Ganguly (2015) synthesized and characterized derivatives of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide, revealing promising antibacterial and antifungal activities against various pathogenic microorganisms. This highlights its potential in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Antioxidant Activity
Gopi and Dhanaraju (2020) conducted a study on the synthesis and evaluation of the antioxidant properties of derivatives of this compound. They found that most of the synthesized compounds exhibited considerable antioxidant activity, comparable to standard substances (Gopi & Dhanaraju, 2020).
Anxiolytic Effects
Lutsenko et al. (2013) researched the anxiolytic effects of derivatives of this compound. Their study, involving computer prediction and experimental confirmation, showed significant anxiolytic activity in animal models, suggesting potential therapeutic applications (Lutsenko, Bobyrev, & Devyatkina, 2013).
Cytotoxicity in Cancer Research
Research by Moghadam and Amini (2018) on a novel compound derived from the indibulin and combretastatin scaffolds, which includes a structure similar to this compound, demonstrated good cytotoxicity on cancerous cell lines. This suggests its potential utility in cancer research and treatment (Moghadam & Amini, 2018).
Propiedades
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-11-9-12(2)18(13(3)10-11)22-20(24)19(23)17-14(4)21-16-8-6-5-7-15(16)17/h5-10,21H,1-4H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSODRSZXKMEPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2404036.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2404038.png)
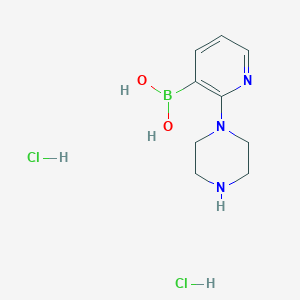
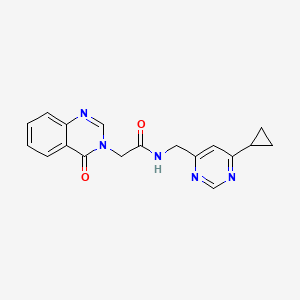
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2404042.png)
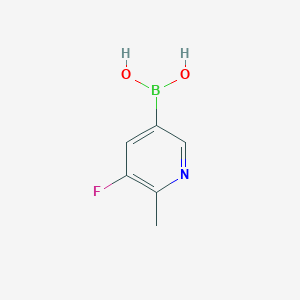
![4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2404045.png)
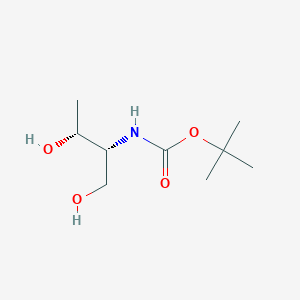
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2404051.png)
![2-(2,4-Dimethylphenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2404052.png)

![3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2404054.png)
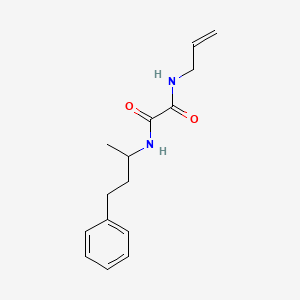
![8-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2404057.png)